molecular formula C25H26FN3O2 B2780162 1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 1209110-10-0

1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Cat. No. B2780162
CAS RN: 1209110-10-0
M. Wt: 419.5
InChI Key: JUGDKBMEEAOFIG-UHFFFAOYSA-N
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Description

1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C25H26FN3O2 and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Characterization

  • Synthesis of Dihydropyrimidinone Derivatives : A study on the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety highlighted an efficient method for synthesizing these compounds, which are of interest due to their potential pharmacological activities (Bhat et al., 2018).

Pharmacological Applications

  • Antibacterial and Antifungal Activities : Azole-containing piperazine derivatives were designed and synthesized, demonstrating moderate to significant in vitro antibacterial and antifungal activities, showcasing the potential of such compounds in antimicrobial therapy (Gan et al., 2010).
  • Antitumor Activity : The synthesis of amide derivatives of quinolone and their evaluation for antimicrobial studies suggested potential for further exploration in antitumor applications, particularly in breast cancer cells, indicating a promising avenue for cancer therapy research (Patel et al., 2007).

Molecular Biology

  • Inhibitors of HIV-1 Attachment : Research into the effect of piperazine substitution patterns on antiviral potency in indole-based derivatives identified compounds that significantly inhibit HIV-1 attachment, providing insights into the development of new antiviral drugs (Wang et al., 2009).

Chemical Characterization and Structural Analysis

  • Structural Characterization of Piperazine Derivatives : A study on the title compound, 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone, provided detailed structural analysis through crystallography, contributing to the understanding of molecular conformations and interactions (Zhang et al., 2011).

properties

IUPAC Name

1-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-2-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O2/c1-27-16-18(20-4-2-3-5-23(20)27)14-24(30)28-10-12-29(13-11-28)25(31)22-15-21(22)17-6-8-19(26)9-7-17/h2-9,16,21-22H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGDKBMEEAOFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

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